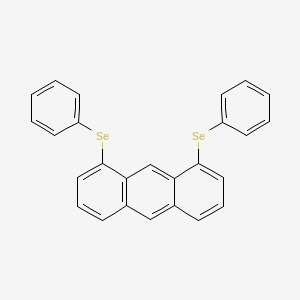

1,8-Bis(phenylselanyl)anthracene

説明

1,8-Bis(phenylselanyl)anthracene is an anthracene derivative substituted with phenylselanyl (-SePh) groups at the 1,8-positions. For instance, studies on 1,8-bis(arylselanyl)anthracenes reveal hypervalent interactions, such as linear alignments of C–Se···O···Se–C atoms, which stabilize unique electronic configurations . Anthracene derivatives are widely employed in materials science and sensing, and the phenylselanyl substituents could enhance redox activity or enable chalcogen bonding in applications like organic electronics or chemosensors .

特性

CAS番号 |

515159-05-4 |

|---|---|

分子式 |

C26H18Se2 |

分子量 |

488.4 g/mol |

IUPAC名 |

1,8-bis(phenylselanyl)anthracene |

InChI |

InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H |

InChIキー |

MLJVHDGHDWBKNL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.

化学反応の分析

1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,8-Bis(phenylselanyl)anthracene with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .

科学的研究の応用

1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species upon irradiation.

作用機序

The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .

類似化合物との比較

Table 1: Structural and Electronic Comparison of 1,8-Disubstituted Anthracene Derivatives

Key Findings:

- Rotational Flexibility : Ethynyl derivatives (e.g., 1,8-BPEA) exhibit co-directional rotation in the gas phase, while trimethylsilyl-ethynyl analogs (1,8-BTMSA) show unrestricted rotation . Selenium’s larger atomic size likely imposes greater steric hindrance, restricting rotation in 1,8-bis(phenylselanyl)anthracene.

- Electronic Effects: Phosphino groups (-PPh₂) donate electron density, enabling catalytic activity in acceptorless dehydrogenation (CAD) of alcohols . In contrast, boron substituents (-B(Mes)₂) perturb the anthracene π-system via conjugation with vacant p-orbitals, enabling anion sensing . Selenium’s electronegativity and hypervalent interactions may introduce unique electronic perturbations .

- Supramolecular Applications: Pyridylethynyl derivatives form halogen-bonded supramolecular boxes , while boryl derivatives enable anion recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。